2-(((6-Phenylpyrimidin-4-yl)thio)methyl)benzonitrile

Description

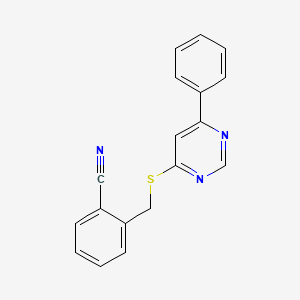

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 6-position and a thioether-linked benzonitrile moiety at the 2-position. Its thioether bridge distinguishes it from related compounds with ether or amino linkages, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3S/c19-11-15-8-4-5-9-16(15)12-22-18-10-17(20-13-21-18)14-6-2-1-3-7-14/h1-10,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIGQDYHPYZTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)benzonitrile typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Phenyl Group: The phenyl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction using phenyl halides under basic conditions.

Thioether Formation: The thioether linkage is formed by reacting the 6-phenylpyrimidine with a thiol compound, such as thiophenol, under nucleophilic substitution conditions.

Benzonitrile Attachment: The final step involves the reaction of the thioether intermediate with a benzonitrile derivative, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Oxidation: The thioether linkage in this compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing conditions.

Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H15N3S

Molecular Weight: 281.4 g/mol

IUPAC Name: 2-(((6-phenylpyrimidin-4-yl)thio)methyl)benzonitrile

The compound consists of a benzonitrile moiety connected to a thioether group, which is further attached to a phenylpyrimidine structure. This unique arrangement allows for diverse reactivity and interaction with biological systems.

Chemistry

In the field of synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:

- Synthesis of Heterocycles: The compound can undergo cyclization reactions to form various heterocyclic compounds, which are essential in pharmaceuticals.

- Reaction Mechanisms Studies: It serves as a model compound to study reaction mechanisms involving thioether functionalities.

Biology

The biological applications of this compound are particularly noteworthy:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer models.

- Enzyme Inhibition: The thioether group may interact with active sites of enzymes, potentially leading to the development of enzyme inhibitors for therapeutic purposes. Research indicates that compounds with similar functionalities can modulate enzyme activity in metabolic pathways.

Industrial Applications

In industrial settings, this compound is explored for its potential as:

- Catalysts: Its ability to facilitate chemical reactions makes it a candidate for use as a catalyst in organic synthesis processes.

- Material Science: The compound's unique properties may contribute to the development of new materials with specific electrical or optical characteristics.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of thioether-containing compounds. Researchers synthesized various derivatives based on this compound and evaluated their cytotoxic effects on several cancer cell lines. Results indicated that certain modifications enhanced potency, suggesting pathways for drug development.

Case Study 2: Enzyme Interaction

Research conducted at a leading university focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity, providing insights into its potential as a therapeutic agent against metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The thioether linkage and the nitrile group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile

- Structural Differences: Replaces the thioether group with an amino linkage.

- Synthetic Routes: Synthesized via nucleophilic aromatic substitution (NAS) of a chloro-pyrimidine precursor with an amino-benzonitrile derivative .

4-((6-Methyl-2-phenylpyrimidin-4-yl)amino)-2-(trifluoromethyl)benzonitrile (Compound 62)

- Structural Differences: Contains a trifluoromethyl group on the benzonitrile ring and an amino linkage instead of a thioether.

- Implications: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve target binding affinity. The amino linkage offers stronger dipole interactions compared to thioethers .

Thioether-Containing Analogues

N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide

- Structural Differences : Replaces benzonitrile with a benzamide group and incorporates a thienylmethyl-thioether.

- This compound’s activity against platelet aggregation highlights the therapeutic relevance of thioether modifications .

2-({2-Ethoxy-6-iodo-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile

Key Observations :

- The target compound’s thioether group confers moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility.

- Amino-linked analogues (e.g., Compound 62) show superior ABCG2 inhibition, likely due to stronger hydrogen-bonding interactions .

- Thioether-containing benzamides () demonstrate broader therapeutic applications, including antiviral and antiplatelet effects .

Research Findings and Therapeutic Potential

- ABCG2 Inhibition: Pyrimidine derivatives with amino linkages (e.g., Compound 62) exhibit lower IC50 values compared to thioether analogues, suggesting that hydrogen-bonding capacity is critical for potency .

- Synthetic Accessibility : The target compound’s synthesis likely parallels NAS methods used for chloro-pyrimidine precursors, but requires thiol-nucleophile coupling, which may introduce scalability challenges .

Biological Activity

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a benzonitrile moiety, characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 283.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor for certain enzymes or receptors, modulating signaling pathways and influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, research indicated that derivatives of similar structures exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound could also possess similar activities.

Cytotoxicity Assays

In vitro cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3 cells) have demonstrated that the compound exhibits promising results, indicating a potential for development as an anticancer agent. The MTT assay results showed significant reductions in cell viability at specific concentrations.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Enzyme Inhibition

Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism. The binding affinity was quantified through calculated binding energies, demonstrating a strong interaction with key enzymes.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.